3-(Methoxymethylene)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

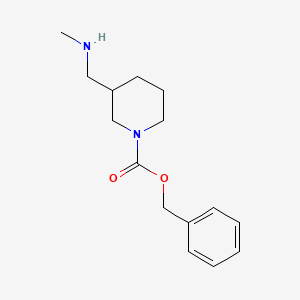

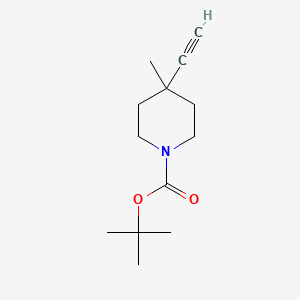

3-(Methoxymethylene)oxetane is a chemical compound with the empirical formula C5H8O2 . It has a molecular weight of 100.12 and is typically sold in solid form . The SMILES string for this compound is COC=C1COC1 .

Synthesis Analysis

The synthesis of oxetanes, including 3-(Methoxymethylene)oxetane, often involves the Paterno-Büchi reaction, which is a photochemical reaction that forms an oxetane from a carbonyl and an alkene . Other methods include the intramolecular O-vinylation of γ-bromohomoallylic alcohols .Molecular Structure Analysis

The molecular structure of 3-(Methoxymethylene)oxetane can be represented by the InChI string 1S/C5H8O2/c1-6-2-5-3-7-4-5/h2H,3-4H2,1H3 . This indicates that the molecule consists of five carbon atoms, eight hydrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis

3-(Methoxymethylene)oxetane is a solid at room temperature . It has a molecular weight of 100.12 and its empirical formula is C5H8O2 .Applications De Recherche Scientifique

Organic Photovoltaic Cells : A study reported the synthesis of a cross-linkable poly(3-hexylthiophene) copolymer, used in the fabrication of organic photovoltaics (OPVs) with enhanced well-defined morphologies, highlighting potential applications in energy harvesting and conversion technologies (Brotas et al., 2012).

Polymer Electrolytes for Lithium-Ion Batteries : Research on homo- and copolymers of oxetane-derived monomers, including 3-(Methoxymethylene)oxetane, showed potential for use as polymer electrolytes in lithium-ion batteries, demonstrating good ion conductivity and thermal stability (Ye et al., 2005).

Energetic Monomer Synthesis : A study detailed the synthesis of 3-Azidomethyl-3-Methyloxetane, indicating its significance as an energetic oxetane monomer, suggesting applications in high-energy materials (Gan Xiao-xian, 2005).

UV-Curable Formulations : Derivatives of 3-ethyl-3-(hydroxymethyl)oxetane, potentially useful in UV-curable formulations, were synthesized, indicating applications in coatings and adhesives (Annby et al., 2001).

Thermal Curing Reaction with Polyfunctional Phenols : Polyfunctional oxetanes like 3-(Methoxymethylene)oxetane were studied for thermal curing reactions with polyfunctional phenols, suggesting applications in the production of robust materials with high thermal stability (Nishikubo et al., 2005).

Broncholytic Activity : The synthesis of 3, 3-disubstituted oxetanes indicated potential applications in pharmaceuticals, particularly in broncholytic activity (Zarudii et al., 1985).

Coupling Reactions with Carbon Dioxide : Research on the coupling reactions of oxetane derivatives with carbon dioxide explored their potential in creating aliphatic polycarbonates, relevant in material science and environmental chemistry (Darensbourg et al., 2011).

Hyperbranched Polymers via Anionic Polymerization : The anionic polymerization of oxetane derivatives was studied for producing hyperbranched polymers, which could have applications in coatings, adhesives, and as multifunctional additives (Morita et al., 2004).

Polyurethanes Synthesis : A study on the synthesis of new oxetane monomers highlighted their use in creating polyurethanes with potential biomedical applications, particularly as biocidal polymeric surface modifiers (Grunzinger et al., 2006).

Energetic Polymers for Propellant Binders : The thermal characteristics of energetic polymers based on oxetane derivatives were investigated, indicating their potential use in energetic propellant binders due to their low glass transition and large decomposition enthalpies (Liu et al., 1995).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Orientations Futures

Oxetanes, including 3-(Methoxymethylene)oxetane, have gained significant interest in medicinal chemistry as small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They have been used in drug discovery campaigns, and future research will likely continue to explore their potential benefits, challenges, and applications .

Propriétés

IUPAC Name |

3-(methoxymethylidene)oxetane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-6-2-5-3-7-4-5/h2H,3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZXWLYKFVVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718493 |

Source

|

| Record name | 3-(Methoxymethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313739-05-7 |

Source

|

| Record name | 3-(Methoxymethylene)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)